molecular formula C19H20BrN3O2 B5706185 5-bromo-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]pyridine-3-carboxamide

5-bromo-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]pyridine-3-carboxamide

Cat. No.: B5706185
M. Wt: 402.3 g/mol
InChI Key: DSFDODJZJBWXDQ-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a bromine atom, and a pyridine carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of maleic anhydride with aromatic amines, followed by ring closure using thionyl chloride . The bromination of the pyridine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-bromo-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom and pyridine carboxamide group contribute to its reactivity and potential as a versatile scaffold in drug discovery.

Properties

IUPAC Name

5-bromo-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c20-16-11-15(12-21-13-16)19(25)22-17-6-3-14(4-7-17)5-8-18(24)23-9-1-2-10-23/h3-4,6-7,11-13H,1-2,5,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFDODJZJBWXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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